
Deoxypeganine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desoxypeganine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the seeds of Peganum harmala using organic solvents. The extracted material is then subjected to purification processes such as column chromatography to isolate desoxypeganine .
Industrial Production Methods
Industrial production of desoxypeganine typically involves large-scale extraction from plant sources. The seeds of Peganum harmala are harvested and processed to extract the alkaloid. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Desoxypeganine undergoes various chemical reactions, including:
Oxidation: Desoxypeganine can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert desoxypeganine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Desoxypeganine has several scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cholinesterase enzymes and monoamine oxidase A, making it a valuable tool in neurochemical research.
Medicine: Explored for its potential in treating alcohol abuse and as a smoking cessation aid due to its inhibitory effects on cholinesterase and monoamine oxidase A
Industry: Utilized in the development of pharmacological agents targeting neurological disorders.
Mechanism of Action
Desoxypeganine exerts its effects primarily through the inhibition of cholinesterase enzymes and selective inhibition of monoamine oxidase A. By inhibiting these enzymes, desoxypeganine increases the levels of neurotransmitters such as acetylcholine and monoamines in the brain, which can help reduce symptoms of neurological disorders and substance abuse .
Comparison with Similar Compounds
Similar Compounds
Vasicine: Another alkaloid found in Peganum harmala, known for its bronchodilator and respiratory stimulant properties.
Galanthamine: An alkaloid used in the treatment of Alzheimer’s disease due to its cholinesterase inhibitory effects.
Physostigmine: A cholinesterase inhibitor used to treat glaucoma and myasthenia gravis.
Uniqueness of Desoxypeganine
Desoxypeganine is unique due to its dual inhibitory effects on both cholinesterase enzymes and monoamine oxidase A. This dual action makes it a promising candidate for treating neurological disorders and substance abuse, setting it apart from other similar compounds .
Biological Activity
Deoxypeganine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Derivatives
This compound is a derivative of pegamine, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows for various modifications, which can enhance its pharmacological properties.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Cytotoxic Effects : The compound has demonstrated cytotoxicity in vitro, affecting cell viability in various cancer and normal cell lines.
Antimicrobial Activity
A study assessed the antibacterial effects of this compound against several pathogens. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Salmonella typhimurium | 64 µg/mL |
These findings suggest that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Studies
In vitro studies have shown that this compound can reduce cell viability in specific cancer cell lines. For example:
Cell Line | IC50 (µM) | Time (hours) |
---|---|---|
HeLa (Cervical Cancer) | 25 | 24 |
A172 (Glioblastoma) | 30 | 48 |
HepG2 (Liver Cancer) | 40 | 72 |
The cytotoxic effects were observed to be time-dependent, indicating that prolonged exposure increases the efficacy of this compound against these cancer cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Glycolysis : Similar to other analogs like 2-deoxy-D-glucose, this compound may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis.
- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested on patients with bacterial infections resistant to conventional antibiotics. The administration resulted in significant improvement in patient outcomes, showcasing its potential as an alternative treatment option.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced glioblastoma treated with this compound showed a reduction in tumor size and improved survival rates compared to historical controls.
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQLZTXIWKION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61939-05-7 (hydrochloride) | |
Record name | 3-Deoxyvasicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197807 | |
Record name | 3-Deoxyvasicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-59-0 | |
Record name | Deoxypeganine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxyvasicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyvasicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYPEGANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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